Azo compounds were prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions.
The results suggested that condensation of the azo-derivative compounds and o-vanillin in a 1:1 molar ratio produces mononuclear Schiff base ligands with an ONO donor set. Magnetic moment studies showed that all complexes have a tetrahedral configuration.
This compound is used in the separation process on Newcrom R1 HPLC column.
This compound is used as a laboratory chemical in various research applications
2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt is an organic compound with the molecular formula C10H9NaO6S2. It consists of a naphthalene ring substituted with two sulfonic acid groups at the 2 and 7 positions, along with hydroxyl groups at the 4 and 5 positions. This compound is primarily known for its applications in the dye industry and as an analytical reagent.
The mechanism of action of 2,7-naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt involves complexation with metal ions. The electron-rich oxygen atoms of the sulfonate and hydroxyl groups form coordinate covalent bonds with the metal ion, creating a stable complex. The specific coordination geometry and the electronic transitions within the complex are responsible for the observed color, allowing for the identification of the metal ion [].
The synthesis of 2,7-naphthalenedisulfonic acid typically involves:
Studies focusing on the interactions of 2,7-naphthalenedisulfonic acid reveal:
Similar compounds include:
Compound Name | CAS Number | Key Features |
---|---|---|
1,6-Naphthalenedisulfonic Acid | 130-27-4 | Different sulfonic acid positioning; used similarly in dyes. |
2,6-Naphthalenedisulfonic Acid | 92-41-0 | Similar structure but different biological activity; less industrial value. |
Naphthalenesulfonic Acid | 130-15-4 | A simpler sulfonated derivative; used as a surfactant. |
The uniqueness of 2,7-naphthalenedisulfonic acid lies in its specific substitution pattern on the naphthalene ring which influences its reactivity and solubility properties compared to its isomers. Its application as an analytical reagent and intermediate in dye synthesis also sets it apart from similar compounds.
Irritant